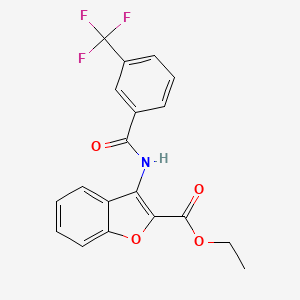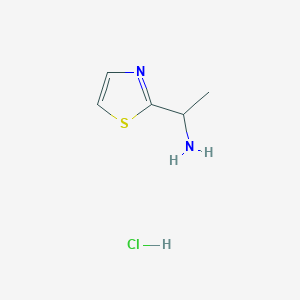
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a chemical compound with the molecular formula C15H19N3OS. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide typically involves the reaction of 5-mesityl-1,3,4-thiadiazole-2-amine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The thiadiazole ring is known to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- 2-amino-5-mercapto-1,3,4-thiadiazole
- **N-(5-nitrothiazol-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide .
Uniqueness
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .
Eigenschaften
IUPAC Name |
2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-8(2)13(19)16-15-18-17-14(20-15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOKZUILJMTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)
![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![1-{1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one](/img/structure/B2625119.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)


